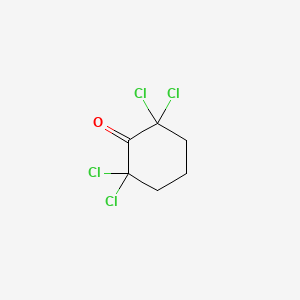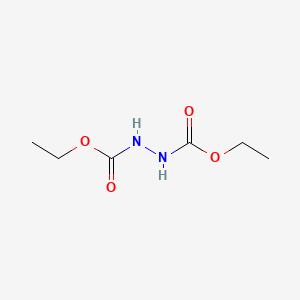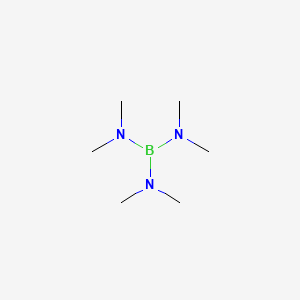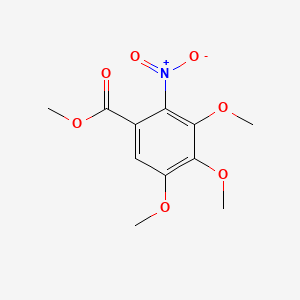
4-(2-Bromofenoxi)piridina
Descripción general
Descripción
4-(2-Bromophenoxy)pyridine (4-BPP) is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic aromatic compound with a molecular formula of C7H6BrNO. 4-BPP has been used in the synthesis of various compounds and in the synthesis of pharmaceuticals, as well as in the study of biological processes.
Aplicaciones Científicas De Investigación
Investigación en Proteómica
“4-(2-Bromofenoxi)piridina” se utiliza como un bioquímico para la investigación en proteómica . La proteómica es el estudio a gran escala de las proteínas, en particular sus estructuras y funciones. Este compuesto podría usarse para estudiar las interacciones, modificaciones y localización de las proteínas.
Síntesis Orgánica
Este compuesto sirve como material de partida para la síntesis de otros compuestos. Se puede utilizar en diversas reacciones orgánicas, incluidas las reacciones de sustitución nucleofílica, para crear nuevos compuestos con potencial actividad biológica.
Química Medicinal
En el campo de la química medicinal, “this compound” se puede utilizar como un bloque de construcción para sintetizar fármacos. Su estructura única podría aprovecharse para diseñar y desarrollar nuevos agentes terapéuticos.
Fabricación de Pesticidas y Fungicidas
El compuesto tiene aplicaciones potenciales como pesticida y fungicida. Podría utilizarse para controlar plagas y hongos en la agricultura, contribuyendo a la protección de los cultivos y la seguridad alimentaria.
Química Analítica
“this compound” se puede analizar utilizando diversos métodos analíticos como la cromatografía líquida de alta resolución (HPLC), la espectrometría de masas de cromatografía de gases (GC-MS) y la espectroscopia ultravioleta-visible (UV-Vis). Estas técnicas permiten la identificación y cuantificación de este compuesto en mezclas.
Estudios de Toxicidad
Se pueden realizar estudios de toxicidad de “this compound” en diferentes modelos animales. Estos estudios son cruciales para evaluar la seguridad de este compuesto, especialmente si se va a utilizar en química medicinal o agricultura.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromophenoxy)pyridine is not yet fully understood. However, it is believed to interact with enzymes and receptors in the body to produce its biochemical and physiological effects. For example, 4-(2-Bromophenoxy)pyridine has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of inflammatory molecules. In addition, 4-(2-Bromophenoxy)pyridine has been shown to bind to the serotonin receptor 5-HT2A, which is involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects
4-(2-Bromophenoxy)pyridine has been shown to produce a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of inflammatory molecules. In addition, 4-(2-Bromophenoxy)pyridine has been shown to bind to the serotonin receptor 5-HT2A, which is involved in the regulation of mood, appetite, and sleep. It has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(2-Bromophenoxy)pyridine in laboratory experiments has several advantages and limitations. The main advantage of using 4-(2-Bromophenoxy)pyridine is that it is relatively easy to synthesize and is relatively inexpensive. In addition, 4-(2-Bromophenoxy)pyridine can be used to study a variety of biochemical and physiological processes. However, the use of 4-(2-Bromophenoxy)pyridine in laboratory experiments is limited by its potential toxicity. It is important to use 4-(2-Bromophenoxy)pyridine in a safe and controlled environment to minimize the risk of adverse effects.
Direcciones Futuras
There are several potential future directions for the use of 4-(2-Bromophenoxy)pyridine in scientific research. One potential direction is the development of new pharmaceuticals that utilize 4-(2-Bromophenoxy)pyridine as a building block. Another potential direction is the further study of its mechanism of action, in order to better understand its biochemical and physiological effects. In addition, further research could be conducted on the potential toxicity of 4-(2-Bromophenoxy)pyridine and the development of safe and effective methods for its use in laboratory experiments. Finally, 4-(2-Bromophenoxy)pyridine could be used to study the effects of other compounds, such as drugs and environmental toxins, on biological systems.
Propiedades
IUPAC Name |
4-(2-bromophenoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYSHVVIBUCHMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Benzo[1,2-c:4,5-c']diacridine-6,9,15,18(5h,14h)-tetrone](/img/structure/B1346701.png)




